3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid -

3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid

Catalog Number: EVT-4525441
CAS Number:
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5‐[(4‐Methylphenyl)sulfonyl]‐3‐oxopentanoate

Compound Description: This compound serves as a precursor for Nazarov's reagent, employed in annulation reactions. It is soluble in most organic solvents but insoluble in water. []

Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] It also possesses a propanoic acid derivative in its structure, highlighting a close structural relationship with the target compound.

(R)-3-[[(4-Fluorophenyl)-sulfonyl]-amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid (Ramatroban)

Compound Description: Ramatroban is a potent thromboxane A2 receptor antagonist, showing potential for treating thromboxane A2 -mediated diseases. It exists in a thermodynamically resistant form with a melting point of 151°C. []

Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid in its core, Ramatroban shares the key sulfonamide functionality and a propanoic acid moiety, emphasizing a common structural feature within a class of biologically active compounds. []

3-Butyl-2-fluoro-1-tosylindole (1H-Indole, 3-Butyl-2-fluoro-1-[(4-Methylphenyl)Sulfonyl]-)

Compound Description: This indole derivative is synthesized via a 5-endo-trig cyclization of 1,1-difluoro-1-alkenes. []

Relevance: This compound, also known as 3-butyl-2-fluoro-1-tosylindole, features a tosyl group, which is structurally similar to the (4-methylphenyl)sulfonyl moiety in 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The shared sulfonyl group highlights a common structural element within a class of synthetically valuable compounds.

CI‐926 (3‐[4‐[4‐(3‐Methylphenyl)‐l‐Piperazinyl] Butyl]‐2,‐4‐Imidazolidinedione)

Compound Description: CI-926 is an antihypertensive drug that exhibits nanomolar affinity for α1-adrenoceptors and micromolar affinity for α2-adrenoceptors. It also demonstrates affinity for 5-HT-1A receptors, suggesting a potential role in modulating central adrenergic and serotonergic neurotransmission. []

Relevance: CI-926 shares the piperazine ring structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] Both compounds showcase the potential of piperazine derivatives in pharmacological applications, highlighting a common structural element for exploring potential bioactivity.

(2S)-2-[(2-Naphthyl-sulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl] butanoyl}amino)acetyl]amino}propanoic acid dihydrochloride (CRL42796)

Compound Description: CRL42796 is a potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. It is effective in preventing platelet reactivity and maintaining vessel patency in various species, including humans, monkeys, dogs, and guinea pigs. [], []

Relevance: Both CRL42796 and 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid feature a propanoic acid moiety and a sulfonamide group, although CRL42796 incorporates piperidine rings instead of piperazine in its structure. [], [] This structural similarity suggests potential shared properties or mechanisms of action.

3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones (2a-m)

Compound Description: This series of compounds is synthesized from 3-(4-methyl-benzoyl)propanoic acid and various aromatic aldehydes. Some derivatives exhibit notable anti-inflammatory activity, analgesic activity, and negligible ulcerogenic action. []

Relevance: These compounds share the 4-methylphenyl substituent with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The common structural element points towards the potential influence of this group on biological activity.

3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid

Compound Description: This compound is an active metabolite of piperaquine, a known antimalarial agent. []

Relevance: This compound highlights the utilization of a piperazine-propanoic acid scaffold in drug development, similar to the structure of 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] The shared core structure suggests potential for exploring diverse pharmacological activities within this chemical class.

Compound Description: Both 4k and 4o are GPR40 full agonists, showing promise for treating type 2 diabetes due to their ability to stimulate glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 secretion. []

Relevance: While structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, these compounds share the propanoic acid moiety and demonstrate the potential of aryl-substituted indole-propanoic acid derivatives in treating metabolic disorders. []

Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Compound Description: This compound is a key intermediate in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, some of which demonstrate promising anticancer activity. []

Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. [] It also possesses a piperidine ring, a close structural analog of piperazine, emphasizing a close structural relationship with the target compound and its potential for pharmaceutical applications.

5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol

Compound Description: This compound is a key intermediate in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, some of which demonstrate promising anticancer activity. []

Relevance: This compound shares the (4-methylphenyl)sulfonyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid and possesses a piperidine ring, a close structural analog of piperazine. [] This makes it a structurally related compound and highlights the potential of this chemical scaffold in medicinal chemistry.

N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

Compound Description: Wy-49,353 is a potent leukotriene D4 (LTD4) antagonist, exhibiting significant oral inhibition of LTD4- and ovalbumin-induced bronchoconstriction. []

Relevance: This compound highlights the use of a sulfonamide group in conjunction with aromatic substituents for achieving LTD4 antagonism, a mechanism potentially relevant to the biological activity of 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid. []

1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (HL3)

Compound Description: HL3 is a potentially tridentate, monoanionic ligand capable of forming complexes with various metal ions (e.g., Co, Cu, Zn). []

Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, HL3 features the (4-methylphenyl)sulfonyl group and highlights the versatility of sulfonamides in coordination chemistry. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, displaying significant antiviral activity against HIV-1. []

Relevance: While structurally diverse from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, 873140 showcases the therapeutic potential of complex organic molecules targeting specific receptors, providing insights for drug discovery in various disease areas. []

3-(2-quinolinylmethoxy)benzeneacetic acid (Wy-46,016)

Compound Description: Wy-46,016 is a carboxylic acid derivative that served as an intermediate in the synthesis of LTD4 antagonists. It showed potent inhibition of LTD4-induced bronchoconstriction in vivo, although its in vitro potency was less impressive. []

Relevance: This compound is part of a series of LTD4 antagonists that explored structural modifications related to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, particularly focusing on the impact of carboxylic acid derivatives on biological activity. []

2-[[3-(1H-Tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

Compound Description: Wy-49,451 is a tetrazole derivative with potent LTD4 antagonist activity, showing oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction. []

Relevance: This compound is part of a series of LTD4 antagonists that explored structural modifications related to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the potential of tetrazole-containing compounds for targeting LTD4 receptors. []

3-Hydroxy-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid

Compound Description: This compound is a key intermediate in the synthesis of novel L-serine-based sulfonamide bioactive compounds with potential antioxidant and antimicrobial activities. []

Relevance: This compound shares the entire (4-methylphenyl)sulfonyl]amino}propanoic acid moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, making it a direct precursor and highlighting its role as a building block for the synthesis of structurally related compounds. []

(2S)-3-Methyl-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide

Compound Description: This compound serves as a starting material for synthesizing a series of acylhydrazones (3-41), which are evaluated for anti-HIV and antileukemia activities. []

Relevance: This compound shares the (4-methylphenyl)sulfonyl]amino moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, demonstrating the utilization of this structural feature in developing potentially bioactive molecules. []

2-[(Pyridin-2'-yl)methylamino]cyclohexanol

Compound Description: This β-amino alcohol is a key intermediate in the synthesis of a new class of ionic liquids. []

Relevance: This compound shares the piperidine-like structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the importance of cyclic amine derivatives in diverse chemical applications. []

(2S)-2-[(2-Naphthyl-sulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl] butanoyl}amino)acetyl]amino}propanoic acid dihydrochloride (CRL42796)

Compound Description: CRL42796 is a nonpeptide, bispiperidine, GPIIb/IIIa platelet receptor antagonist. It effectively prevents platelet reactivity in human, monkey, dog, and guinea pig platelets. []

Relevance: Both CRL42796 and 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid feature a propanoic acid moiety and a sulfonamide group, although CRL42796 incorporates piperidine rings instead of piperazine in its structure. [] This structural similarity suggests potential shared properties or mechanisms of action.

3-(4-methyl-benzoyl)propanoic acid

Compound Description: This compound serves as a precursor for synthesizing a series of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, some of which demonstrate notable anti-inflammatory and analgesic activity with negligible ulcerogenic action. []

Relevance: This compound shares the 4-methylphenyl substituent with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid and contains a propanoic acid moiety, highlighting a structural similarity between the two compounds. []

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970)

Compound Description: SB269970 is a potent 5-HT7 receptor antagonist, capable of reversing novel object recognition (NOR) deficits induced by the N-methyl-D-aspartate receptor antagonist phencyclidine (PCP). []

Relevance: Although structurally distinct from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, SB269970 showcases the therapeutic potential of targeting 5-HT7 receptors for treating cognitive impairment in schizophrenia. [] Additionally, both compounds utilize a sulfonamide group in their structure, highlighting this chemical feature's versatility in drug design.

4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

Compound Description: This compound serves as a key starting material in a novel method for preparing imatinib base, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. []

Relevance: This compound shares the 4-methyl-1-piperazinyl moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, emphasizing the importance of this structural element in medicinal chemistry and drug development. []

3-(5-{2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethoxy}-3,4-dihydronaphthalen-1-yl)propanoic acid

Compound Description: This poorly soluble drug, with an acidic propanoic acid group, was used to demonstrate a new method for improving drug dissolution rate by increasing the specific surface area of the powder. []

Relevance: This compound shares the 4-methylphenyl substituent and the propanoic acid moiety with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the structural similarities and potential challenges associated with developing formulations for poorly soluble drugs with related chemical features. []

2-(3-Hydroxy-4-methylphenyl)-propanoic acid

Compound Description: This compound, isolated from the plant endophytic fungus Periconia sp. F-31, is a novel natural product. Its NMR data was reported for the first time in the study. []

Relevance: This compound, like 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, contains a 4-methylphenyl group and a propanoic acid moiety. [] The structural similarity suggests a potential for exploring natural product-based scaffolds for developing analogs of the target compound.

3‐[3‐(Ethoxycarbonyl)‐2‐methyl‐5‐phenyl‐1H‐1‐pyrrolyl]propanoic acid (3g)

Compound Description: This N-pyrrolylpropanoic acid derivative exhibits potent anti-inflammatory and analgesic activity, comparable to or superior to that of metamizole. []

Relevance: Although structurally different from 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, compound 3g shares the propanoic acid moiety and demonstrates the potential of pyrrole-based compounds for achieving anti-inflammatory and analgesic effects. []

(2S,3′S)-4-Methyl-2-(2′-oxo-3′-isobutyl-1′-piperazinyl)pentanoic acid

Compound Description: This compound, containing a piperazine ring, was used as a building block for synthesizing macrocyclic peptides with enantioface-differentiating abilities. []

Relevance: This compound shares the piperazine ring structure with 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, highlighting the utility of piperazine derivatives in constructing larger molecules with potential for chiral recognition. []

(2S,3′S)-3-Phenyl-2-(2′-oxo-3′-benzyl-1′-piperazinyl)propanoic acid

Compound Description: This compound, containing a piperazine ring, was used as a building block for synthesizing macrocyclic peptides with enantioface-differentiating abilities. []

Relevance: Similar to 3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid, this compound utilizes a piperazine ring as a core structural element and emphasizes the potential of piperazine derivatives in creating macrocyclic structures with enantioselective properties. []

Properties

Product Name

3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid

IUPAC Name

3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C14H20N2O4S/c1-12-2-4-13(5-3-12)21(19,20)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18)

InChI Key

ZQAOYGLVSPJZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.